molecular formula C₇¹³C₆H₁₂O₂ B1142629 Bisphenol F-13C6 CAS No. 1410794-06-7

Bisphenol F-13C6

Cat. No. B1142629
CAS RN: 1410794-06-7
M. Wt: 206.19
InChI Key:
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Description

Bisphenol F-13C6 (BPAF-13C6) is a synthetic chemical compound that is used in a variety of scientific research applications. BPAF-13C6 is a member of the bisphenol family, which is composed of two phenolic groups linked by a central carbon atom. This compound is commonly used as a monomer in the synthesis of polymers materials, and has been studied extensively in laboratory experiments due to its unique properties.

Mechanism of Action

Target of Action

Bisphenol F-13C6, structurally related to Bisphenol A (BPA), is an organic synthetic compound . It belongs to the category of molecules known as bisphenols, which feature two phenol groups connected via a linking group . The primary targets of Bisphenol F-13C6 are estrogen receptors . It can bind to these receptors, thereby affecting body weight and tumorigenesis .

Mode of Action

Bisphenol F-13C6 interacts with its targets, the estrogen receptors, and induces changes in the body. Due to its hormone-like properties, it may bind to estrogen receptors, thereby affecting both body weight and tumorigenesis . It may also affect metabolism and cancer progression, by interacting with GPR30, and may impair male reproductive function, by binding to androgen receptors .

Biochemical Pathways

Bisphenol F-13C6 affects several biochemical pathways. It has been shown to disrupt testicular function via apoptotic signaling . Several transcription factors, including PPARγ, C/EBP, Nrf2, HOX, and HAND2, are involved in Bisphenol F-13C6 action on fat and liver homeostasis, the cardiovascular system, and cancer . Furthermore, epigenetic changes, such as DNA methylation, histones modification, and changes in microRNAs expression contribute to Bisphenol F-13C6 pathological effects .

Pharmacokinetics

The pharmacokinetics of Bisphenol F-13C6 involves its absorption, distribution, metabolism, and excretion (ADME). Bisphenol F undergoes two primary phase II biotransformations to form the corresponding glucuronide and sulfate . These processes impact the bioavailability of the compound in the body.

Result of Action

The molecular and cellular effects of Bisphenol F-13C6’s action are significant. It has been found to have estrogenic, progesteronic, and anti-androgenic effects . The overarching implications of these hormonal changes for humans are decreases in testosterone secretions, especially in male testes, and increases in the activity of estrogen .

Action Environment

The action, efficacy, and stability of Bisphenol F-13C6 can be influenced by environmental factors. For instance, Bisphenol F-13C6 is increasingly used as a substitute for BPA in response to concerns about the health effects of BPA . It is used in the manufacture of plastics and epoxy resins, and is found in food containers, thermal paper for receipts, and coatings for water pipes . These uses expose Bisphenol F-13C6 to various environmental conditions that can affect its action and stability.

Safety and Hazards

Bisphenol F-13C6 may cause serious eye damage, allergic skin reaction, respiratory irritation, and may damage fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects .

Future Directions

Future investigations based on knowledge gaps include mechanistic studies in the central nervous system of zebrafish to address neurotoxicity, behavioral assays in zebrafish that assess the effects of BPF on anxiolytic, social, and fear-related behaviors, studies that broaden understanding of potential endocrine disrupting effects of BPF, studies into metabolic disruption with a focus on glutathione and aromatic amino acids, and studies utilizing mixture exposures with other BPA analogs to reflect environmental conditions more accurately .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Bisphenol F-13C6 can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Phenol", "Acetone", "13C6-labeled formaldehyde", "Sodium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Phenol is reacted with acetone in the presence of a base catalyst such as sodium hydroxide to form Bisphenol A.", "Step 2: Bisphenol A is then reacted with 13C6-labeled formaldehyde in the presence of an acid catalyst such as sulfuric acid to form Bisphenol F-13C6.", "Step 3: The product is then purified through a series of washing and drying steps to obtain the final product." ] }

CAS RN

1410794-06-7

Molecular Formula

C₇¹³C₆H₁₂O₂

Molecular Weight

206.19

synonyms

1,1-Bis(4-hydroxyphenyl)methane-13C6;  4,4’-Bis(hydroxyphenyl)methane-13C6;  4,4’-Dihydroxydiphenylmethane-13C6;  4,4’-Methylenebis[phenol]-13C6;  4,4’-Methylenediphenol-13C6;  Bis(p-hydroxyphenyl)methane-13C6;  Bis(4-hydroxyphenyl)methane-13C6;  HDM-13C6; 

Origin of Product

United States

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